molecular formula C9H5BrFNO2 B2930226 6-bromo-3-fluoro-1H-indole-2-carboxylic acid CAS No. 2116286-77-0

6-bromo-3-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B2930226
CAS No.: 2116286-77-0
M. Wt: 258.046
InChI Key: RGHRHWXLBYZXIS-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-fluoro-1H-indole-2-carboxylic acid typically involves the bromination and fluorination of indole derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the respective halogens into the indole ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precision and efficiency. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Coupling: Boronic acids and palladium catalysts are used under inert atmospheres.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

6-Bromo-3-fluoro-1H-indole-2-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

  • 6-Bromoindole-2-carboxylic acid
  • 3-Fluoroindole-2-carboxylic acid
  • 6-Chloro-3-fluoroindole-2-carboxylic acid

Comparison: 6-Bromo-3-fluoro-1H-indole-2-carboxylic acid is unique due to the simultaneous presence of bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and binding affinity. Compared to its analogs, this compound exhibits enhanced biological activity and stability, making it a valuable candidate for drug development and synthetic applications .

Properties

IUPAC Name

6-bromo-3-fluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-4-1-2-5-6(3-4)12-8(7(5)11)9(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHRHWXLBYZXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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